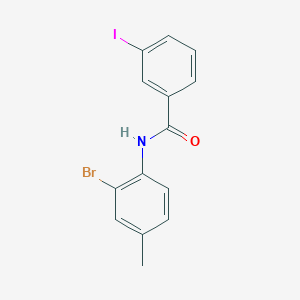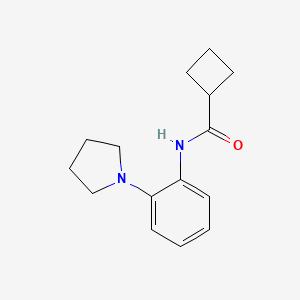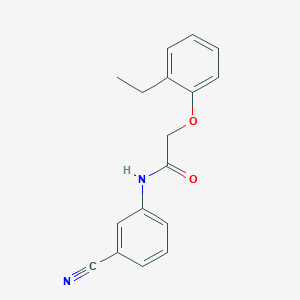![molecular formula C14H15BrN2O2 B7480288 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7480288.png)
3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, also known as BMS-204352, is a chemical compound that has been widely studied for its potential use in pharmaceuticals. This compound is a spirocyclic lactam that has been found to exhibit a range of interesting biological properties.
Mécanisme D'action
The mechanism of action of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. Specifically, 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to inhibit the activity of a class of enzymes called histone deacetylases (HDACs), which are involved in regulating gene expression and cell growth. By inhibiting the activity of HDACs, 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione may be able to slow or stop the growth of cancer cells and other diseased cells.
Biochemical and Physiological Effects:
3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to have a range of biochemical and physiological effects in cells and organisms. In addition to its HDAC inhibitory activity, 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to reduce inflammation and oxidative stress in cells and tissues, which may contribute to its therapeutic effects in certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione in lab experiments is its specificity for HDACs. This compound has been found to selectively inhibit certain HDAC isoforms, which may allow for more precise targeting of specific disease pathways. However, one limitation of using 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione to minimize these effects.
Orientations Futures
There are many potential future directions for research on 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione. One area of interest is in developing more potent and selective HDAC inhibitors based on the structure of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione. Another area of interest is in exploring the use of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to determine the full range of biological effects of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione and its potential use in treating other diseases and conditions.
Méthodes De Synthèse
The synthesis of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been described in several studies. One of the most common methods involves the reaction of 4-bromobenzylamine with cyclohexanone in the presence of a Lewis acid catalyst, followed by cyclization with phosgene. This method has been found to be efficient and reliable, and has been used in many studies to produce 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione in large quantities.
Applications De Recherche Scientifique
3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been studied for its potential use in treating a range of diseases and conditions. One of the most promising applications is in the treatment of cancer, where 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to inhibit the growth of tumor cells in vitro and in vivo. Other studies have investigated the use of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease, as well as in treating inflammation and autoimmune diseases.
Propriétés
IUPAC Name |
3-[(4-bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c15-11-5-3-10(4-6-11)9-17-12(18)14(16-13(17)19)7-1-2-8-14/h3-6H,1-2,7-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALVRMDORGBJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480211.png)

![N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B7480235.png)



![2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B7480261.png)
![Dimethyl 5-[(4-methoxycarbonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480271.png)
![N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B7480278.png)


![(2E,5E)-2-(3,3-dimethyl-2-oxobutylidene)-5-[(4-ethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B7480318.png)
![2-[2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B7480320.png)
![N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7480322.png)